

Technical Support Center: Tinalarebant-Related Retinal Imaging Studies

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Compound of Interest

Compound Name: Tinalarebant?

Cat. No.: B8819648

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing retinal imaging in studies involving Tinalarebant.

I. Frequently Asked Questions (FAQs)

Q1: What is Tinalarebant and how does it affect the visual cycle?

Tinalarebant (also known as LBS-008) is an oral medication designed to slow the progression of retinal diseases like Stargardt disease (STGD1) and Geographic Atrophy (GA).^{[1][2]} It functions as a selective antagonist of retinol-binding protein 4 (RBP4), the sole carrier protein for transporting retinol (Vitamin A) from the liver to the eye.^{[2][3]} By reducing the amount of retinol entering the eye, Tinalarebant aims to decrease the formation of toxic byproducts of the visual cycle, known as bisretinoids (like A2E), which are implicated in retinal cell death.^{[2][3][4]}

Q2: What are the primary retinal imaging modalities used in Tinalarebant clinical trials?

The primary imaging modalities are Fundus Autofluorescence (FAF) and Spectral-Domain Optical Coherence Tomography (SD-OCT).^{[5][6]} FAF is used to map the distribution of lipofuscin, a bisretinoid, and to measure the area of retinal atrophy, specifically "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF).^{[7][8][9]} SD-OCT provides high-resolution cross-sectional images of the retina to assess structural changes, such as photoreceptor and RPE loss, and to identify precursor lesions to geographic atrophy.^{[5][10]}

Q3: What are the known ocular side effects of Tinalarebant and could they impact imaging?

Commonly reported ocular side effects are mild and often resolve during the trial.[\[11\]](#)[\[12\]](#)[\[13\]](#)

These include:

- Delayed dark adaptation: A slower adjustment of vision from light to dark conditions.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Xanthopsia/Chromatopsia: A yellowish or colored tinge to vision.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Night vision impairment.[\[12\]](#)[\[13\]](#)

While direct evidence linking these side effects to specific imaging artifacts is limited, they can potentially influence image quality. Delayed dark adaptation may cause patient discomfort and poor fixation during imaging sessions if lighting is not optimized.

Q4: Are there specific challenges when performing retinal imaging on patients with Stargardt disease?

Yes, Stargardt disease itself presents challenges for acquiring high-quality images. These include:

- Poor fixation: Central vision loss often leads to eccentric and unstable fixation, which can introduce motion artifacts.[\[13\]](#)
- Atrophic retina: The thinning of retinal layers in atrophic areas can lead to segmentation errors in OCT analysis.[\[14\]](#)[\[15\]](#)

II. Troubleshooting Guides

A. Fundus Autofluorescence (FAF) Imaging

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Image Quality/Low Signal-to-Noise Ratio	Media opacities (e.g., cataracts), small pupil size, improper focus.	Ensure proper pupil dilation. Optimize focus and illumination settings on the imaging device. Consider using imaging systems with features to reduce interference from anterior structures. [16]
Motion Artifacts	Poor patient fixation due to central vision loss or discomfort from delayed dark adaptation.	Provide clear fixation targets and instructions. Allow for breaks. For patients with delayed dark adaptation, consider a brief period of dark adaptation before imaging to improve comfort. Use imaging systems with eye-tracking capabilities.
Eyelid/Eyelash Artifacts	Patient blinking or partial eyelid closure.	Ensure the patient's eye is fully open. A lid speculum may be used in some cases. Utilize wide-field imaging systems that can capture a larger area, potentially avoiding the need for multiple images. [17]
Inconsistent Autofluorescence Quantification (qAF)	Variations in laser power, detector sensitivity, or patient-related factors like lens density and pupil size.	Use a confocal scanning laser ophthalmoscope (cSLO) with an internal fluorescent reference for quantitative FAF (qAF). [16] Follow a standardized imaging protocol, including consistent room lighting and patient positioning. [18] Account for age and ethnicity in normative data comparisons. [2] [19]

Misinterpretation of FAF
Patterns

Overlapping features of
Stargardt disease (flecks,
atrophy) and treatment effects.

Familiarize yourself with the
classification of FAF patterns in
Stargardt disease (e.g.,
localized vs. widespread
hypo/hyperautofluorescence).
[\[20\]](#) Correlate FAF images with
OCT scans to understand the
underlying structural changes.

B. Optical Coherence Tomography (OCT) Imaging

Problem	Potential Cause(s)	Recommended Solution(s)
Segmentation Errors	Atrophic retinal thinning in Stargardt disease, altered retinal reflectivity, macular edema, or epiretinal membranes. [14] [15] [17]	Manually review and correct segmentation lines, especially in areas of atrophy. [17] [21] Use OCT software with validated segmentation algorithms for atrophic retina. Be aware that the inner plexiform layer is most prone to errors. [17]
Poor Signal Strength	Media opacities (e.g., cataracts), dry eyes.	Use artificial tears to moisten the cornea. Ensure optimal pupil dilation. Scans with low signal strength should be interpreted with caution or repeated. [22]
Motion Artifacts	Unstable patient fixation.	Utilize eye-tracking and follow-up scan features to ensure the same retinal location is imaged over time. Provide clear fixation instructions and allow for breaks.
Misidentification of Atrophic Precursors	Inadequate scan density or reliance on single B-scans.	Use dense raster scans to examine neighboring B-scans or en face images for a more reliable detection of incomplete RPE and outer retinal atrophy (iRORA) and complete RPE and outer retinal atrophy (cRORA). [1]

Incorrect Foveal Centration

Poor patient fixation.

Manually verify and adjust the foveal center on the OCT scan. Be aware that inaccurate centration can affect retinal thickness measurements.

III. Data Presentation

Tinlarebant Clinical Trial Efficacy Data (Phase 3 DRAGON Trial)

Endpoint	Treatment Effect (Tinlarebant vs. Placebo)	p-value
Reduction in DDAF Lesion Growth Rate (Study Eye)	35.7%	0.0033
Reduction in DDAF Lesion Growth Rate (Fellow Eye)	33.6%	0.041
Reduction in DAF Lesion Growth (Study Eye)	33.7%	0.027
Reduction in DAF Lesion Growth (Fellow Eye)	32.7%	0.017

DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence (DDAF + QDAF)^{[7][11][12]}

Tinlarebant Phase 2 Study Outcomes (24 Months)

Outcome	Result
Patients without new atrophic lesions (DDAF)	42% (5 out of 12)
Mean loss in Best Corrected Visual Acuity (BCVA)	5 letters
Reduction in RBP4 levels	~80% from baseline

[\[1\]](#)[\[2\]](#)

IV. Experimental Protocols

A. Standardized Fundus Autofluorescence (FAF) Imaging Protocol

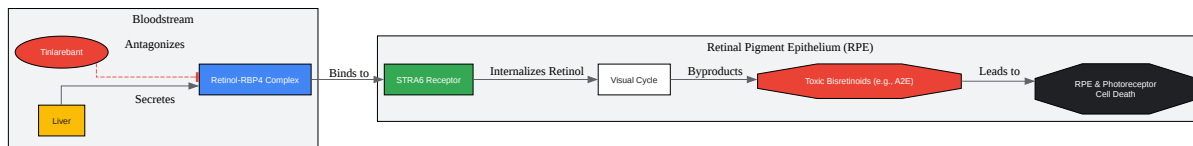
- Patient Preparation:
 - Obtain informed consent.
 - Dilate the patient's pupils to a minimum of 6mm.
 - Explain the procedure to the patient, emphasizing the importance of stable fixation.
 - For patients on Tinalarebant, inquire about current symptoms of delayed dark adaptation and allow for a brief period of rest in dim lighting if needed for comfort.
- Image Acquisition:
 - Use a confocal scanning laser ophthalmoscope (cSLO) with a 488 nm excitation wavelength.
 - Acquire a 30° x 30° field centered on the fovea.
 - For wider assessment, acquire additional fields or use a wide-field imaging system.[\[20\]](#)
 - Ensure even illumination and proper focus.
 - Acquire multiple images and select the one with the best quality and least artifacts.
- Image Analysis:
 - Use a certified reading center for centralized analysis to ensure consistency.[\[22\]](#)
 - Quantify the areas of Definitely Decreased Autofluorescence (DDAF) and Questionably Decreased Autofluorescence (QDAF).

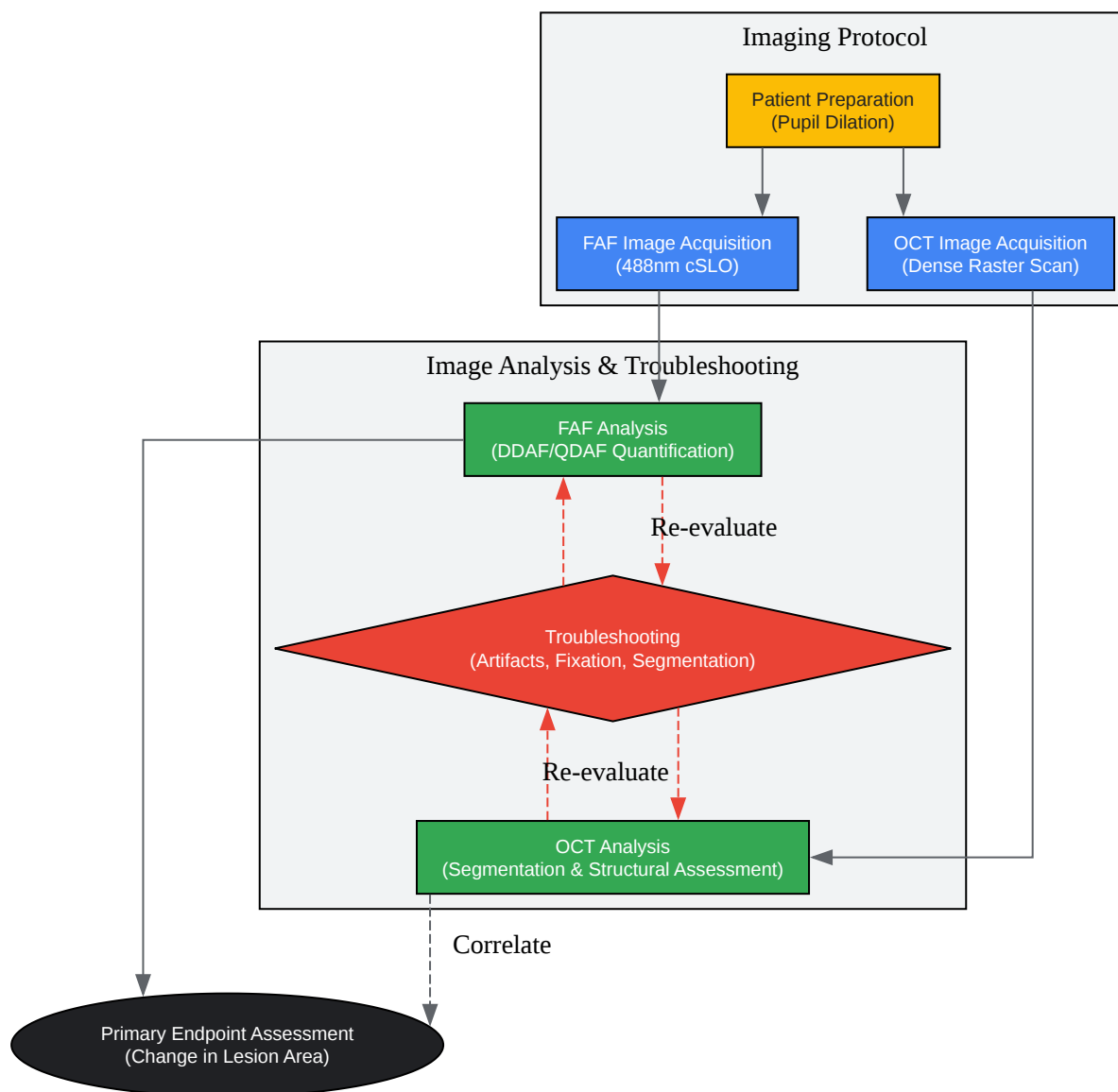
- For quantitative FAF (qAF), use a system with an internal fluorescent reference and calibrate for magnification and media density.[\[2\]](#)[\[19\]](#)

B. Standardized Optical Coherence Tomography (OCT) Imaging Protocol

- Patient Preparation:
 - Same as for FAF imaging.
- Image Acquisition:
 - Use a high-resolution spectral-domain OCT (SD-OCT) device.
 - Acquire volumetric cube scans centered on the fovea (e.g., 6x6 mm, 49-line raster scan).
 - Ensure a signal strength of at least 7/10.
 - Utilize the follow-up scan mode for longitudinal studies to ensure imaging of the same retinal location.
- Image Analysis:
 - Perform automated segmentation of retinal layers.
 - Crucially, manually review and correct segmentation lines in all B-scans, especially at the borders of and within atrophic lesions.[\[21\]](#)[\[23\]](#)
 - Measure retinal thickness and identify structural changes such as loss of the ellipsoid zone, RPE, and outer retinal layers.
 - Identify and classify atrophic precursor lesions (iRORA, cRORA) based on established criteria.[\[6\]](#)[\[8\]](#)

V. Mandatory Visualizations





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